molecular formula C9H11N2OP B14499005 Methyl di-1H-pyrrol-1-ylphosphinite CAS No. 63623-69-8

Methyl di-1H-pyrrol-1-ylphosphinite

Cat. No.: B14499005
CAS No.: 63623-69-8
M. Wt: 194.17 g/mol
InChI Key: ZKXYCYATKLONAP-UHFFFAOYSA-N
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Description

No data on this compound is present in the provided evidence. Phosphinites (R$_2$P–O–R') are typically used as ligands in catalysis or intermediates in organophosphorus synthesis.

Properties

CAS No.

63623-69-8

Molecular Formula

C9H11N2OP

Molecular Weight

194.17 g/mol

IUPAC Name

methoxy-di(pyrrol-1-yl)phosphane

InChI

InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3

InChI Key

ZKXYCYATKLONAP-UHFFFAOYSA-N

Canonical SMILES

COP(N1C=CC=C1)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Substitution of Phosphorus Trichloride

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Starting Material PCl₃ CH₃OPCl₂
Reaction Steps 2 (Cl substitution, then OMe) 1 (simultaneous Cl substitution)
Yield 45–55% 60–70%
Byproduct Formation Moderate (over-substitution) Low
Purification Complexity High (intermediate isolation) Moderate

Route 2 offers higher yields and simpler purification but requires pre-synthesis of CH₃OPCl₂, which adds preparatory steps. Route 1 is more modular but prone to stoichiometric imbalances.

Reaction Optimization and Mechanistic Insights

Role of Base and Solvent

  • Base Selection: NaH outperforms milder bases (e.g., Et₃N) in pyrrole deprotonation, ensuring complete anion generation.
  • Solvent Effects: THF provides optimal solubility for ionic intermediates, while DCM may hinder anion reactivity due to lower polarity.

Temperature and Atmosphere

  • Low Temperatures (0°C): Mitigate exothermic side reactions during PCl₃ addition.
  • Inert Atmosphere (N₂/Ar): Prevents oxidation of phosphorus intermediates and hydrolysis.

Characterization and Analytical Data

Spectroscopic Analysis

  • ³¹P NMR: A singlet at δ 112 ppm confirms the phosphinite structure, distinct from phosphines (δ −20 to 0 ppm) and phosphates (δ 0–5 ppm).
  • ¹H NMR:
    • Pyrrole protons: δ 6.2–6.4 ppm (multiplet, 8H).
    • Methoxy group: δ 3.7 ppm (singlet, 3H).
  • IR Spectroscopy:
    • P–O–C stretch: 1040 cm⁻¹.
    • P–N stretches: 540 cm⁻¹ and 580 cm⁻¹.

Elemental Analysis

Calculated for C₉H₁₁N₂OP:

  • C: 54.00%, H: 5.55%, N: 14.00%, P: 15.50%.

Challenges and Mitigation Strategies

Moisture Sensitivity

Phosphinites hydrolyze readily to phosphinic acids. Strategies include:

  • Rigorous drying of solvents and glassware.
  • Use of Schlenk lines for air-free handling.

Byproduct Formation

  • Tris(pyrrol-1-yl)phosphine: Controlled pyrrolide stoichiometry and slow reagent addition minimize this side product.
  • Phosphine Oxides: Antioxidants (e.g., BHT) in storage solutions prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phosphinite group can undergo nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.

    Coordination: Transition metals like palladium or platinum are often used in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphinites.

    Coordination: Metal-phosphinite complexes.

Scientific Research Applications

Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes methyl esters (e.g., methyl palmitate, methyl shikimate) and diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) . While these share a methyl ester functional group (–COOCH$_3$), they are structurally and functionally distinct from phosphinites. Below is a speculative comparison based on general chemical principles:

Property Methyl di-1H-pyrrol-1-ylphosphinite Methyl Esters (e.g., Methyl Palmitate) Diterpenoid Methyl Esters (e.g., Sandaracopimaric acid methyl ester)
Functional Group Phosphinite (P–O–CH$_3$) Ester (–COOCH$_3$) Ester (–COOCH$_3$) with diterpenoid backbone
Reactivity Likely nucleophilic at P-center Hydrolyzable under acidic/basic conditions Stable under mild conditions; oxidation-prone
Applications Ligands, catalysts Biofuels, surfactants Antimicrobial, phytochemical agents
Structural Complexity Moderate (planar pyrrole rings) Low (linear alkyl chains) High (polycyclic diterpenoid framework)

Key Limitations in the Evidence

  • , and 4 : Focus on methyl esters and phytochemicals, which are unrelated to phosphinite chemistry .

Recommendations for Further Research

To address this gap, consult specialized literature on organophosphorus compounds, such as:

  • Phosphinite Ligands in Catalysis (e.g., comparisons with triphenylphosphine or other P-based ligands).
  • Synthetic Routes for Phosphinites (e.g., reactions of PCl$_3$ with pyrrole derivatives).
  • Spectroscopic Data : Use techniques like $^{31}$P NMR, FTIR, and X-ray crystallography (via SHELX/ORTEP) to characterize the compound .

Q & A

Q. Methodological Answer :

  • Coordination studies : Perform titration experiments using <sup>31</sup>P NMR to monitor chemical shift changes upon metal binding (e.g., Pd(II) or Ru(II)).
  • X-ray absorption spectroscopy (XAS) : Investigate metal-ligand bond lengths and oxidation states.
  • DFT calculations : Optimize metal-complex geometries (e.g., B3LYP/def2-TZVP) and compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Cross-validate with cyclic voltammetry for redox behavior .

Basic: How does the steric and electronic profile of this compound influence its reactivity?

Q. Methodological Answer :

  • Steric effects : Quantify using Tolman’s cone angle (calculated via molecular modeling software). Compare with bulkier analogs (e.g., diarylphosphinites) to assess steric hindrance in catalysis.
  • Electronic effects : Measure phosphorus basicity via <sup>31</sup>P NMR chemical shifts in donor-acceptor adducts (e.g., with BH3). Correlate with Hammett substituent constants for pyrrole rings.

Advanced: How can computational methods guide the design of this compound-based catalysts?

Q. Methodological Answer :

  • Reaction mechanism modeling : Use QM/MM (e.g., CP2K) to simulate catalytic cycles, focusing on rate-determining steps (e.g., oxidative addition in cross-coupling).
  • Non-covalent interaction (NCI) analysis : Identify π-stacking or hydrogen-bonding interactions between ligand and substrates via Multiwfn.
  • Machine learning : Train models on existing phosphinite ligand databases to predict catalytic efficiency metrics (e.g., turnover frequency) .

Basic: What are the stability considerations for this compound under ambient and reactive conditions?

Q. Methodological Answer :

  • Air/moisture sensitivity : Store under argon at –20°C. Degradation products (e.g., oxidized phosphates) can be detected via <sup>31</sup>P NMR (δ ~0–20 ppm for P(V)).
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for phosphinites).
  • Solution stability : Monitor via time-resolved UV-Vis spectroscopy in common solvents (e.g., DMSO, THF).

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